molecular formula C15H13BrO3 B13868516 5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde

5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde

Cat. No.: B13868516
M. Wt: 321.16 g/mol
InChI Key: UATIKWRZKOCDID-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde is an organic compound that features a bromine atom and a methoxybenzyloxy group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde followed by the introduction of the 4-methoxybenzyloxy group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent like methanol.

Major Products

    Substitution: Formation of 5-(4-Methoxybenzyloxy)-2-aminobenzaldehyde or 5-(4-Methoxybenzyloxy)-2-thiobenzaldehyde.

    Oxidation: Formation of 5-(4-Methoxybenzyloxy)-2-bromobenzoic acid.

    Reduction: Formation of 5-(4-Methoxybenzyloxy)-2-bromobenzyl alcohol.

Scientific Research Applications

5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methoxybenzyloxy)pyridine
  • 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine

Uniqueness

5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct reactivity and properties compared to similar compounds. Its combination of a bromine atom and a methoxybenzyloxy group makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

2-bromo-5-[(4-methoxyphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C15H13BrO3/c1-18-13-4-2-11(3-5-13)10-19-14-6-7-15(16)12(8-14)9-17/h2-9H,10H2,1H3

InChI Key

UATIKWRZKOCDID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O

Origin of Product

United States

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